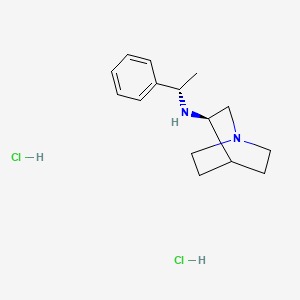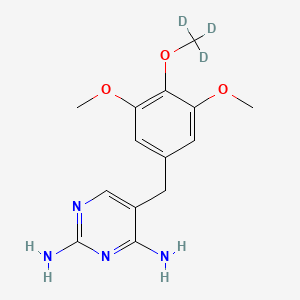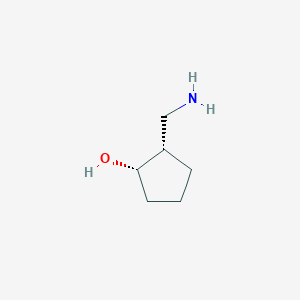![molecular formula C₁₉H₂₀N₄O₄ B1145662 ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1642853-67-5](/img/structure/B1145662.png)
ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple synthesis routes, starting from specific precursor materials and employing various reaction conditions to achieve the desired structure. For instance, a study details the successful synthesis of a complex heterocyclic compound through a multi-step process, characterized by IR, 1H NMR, and single crystal X-ray crystallography (L.-Z. Liu et al., 2019). Such methodologies are crucial for the synthesis of complex molecules, including ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate.
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. The structure of the compound would likely exhibit characteristics common to heterocyclic compounds, such as planarity or near-planarity in the core rings and specific orientations of substituent groups that could influence its reactivity and interactions (S. Deng et al., 2010).
Chemical Reactions and Properties
Heterocyclic compounds like ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions can include cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present and the reaction conditions employed. The reactivity patterns of these compounds are crucial for their functionalization and the synthesis of derivatives with potential biological activities (V. Sokolov & A. Aksinenko, 2010).
Applications De Recherche Scientifique
Chemical Structure and Properties
The chemical structure of ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is characterized by the presence of benzene and pyridine rings forming dihedral angles with the benzimidazole mean plane, indicating a complex molecular geometry conducive for detailed crystallographic analysis. Such compounds are often involved in forming hydrogen bonds in their crystalline forms, which is essential for understanding their potential pharmaceutical applications and chemical behaviors (Hong-qiang Liu et al., 2012).
Synthesis and Transformations
The synthesis processes involving similar compounds have been extensively studied, highlighting methods to obtain various acyclic and heterocyclic derivatives. These include reactions with nucleophiles and 1,3-binucleophiles leading to a range of products that underline the chemical versatility and potential for targeted synthesis in medicinal chemistry (V. Sokolov & A. Aksinenko, 2010). Additionally, the synthesis of dabigatran etexilate, a notable anticoagulant medication, involves intermediate compounds closely related to the chemical , demonstrating its significance in the synthesis of clinically relevant therapeutics (Cheng Huansheng, 2013).
Anticancer Activity
Research into the anti-cancer properties of related heterocyclic compounds has shown promising results, especially against gastric cancer cell lines. The synthesis of novel compounds using ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate as a precursor could potentially lead to the development of new anticancer agents, emphasizing the importance of such compounds in therapeutic applications (L.-Z. Liu et al., 2019).
Novel Synthesis Methods
The one-pot synthesis methods for creating imidazo[1,5-a]pyridines highlight the compound's role in facilitating efficient and innovative approaches to heterocyclic chemistry. Such methods can streamline the synthesis process, making it more cost-effective and accessible for various applications (J. Crawforth & Melissa Paoletti, 2009).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15-14(12-13)21-19(26)22(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDRKLLXAESOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate | |
CAS RN |
1642853-67-5 |
Source


|
| Record name | N-[(2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ43YZA8UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)






![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)

